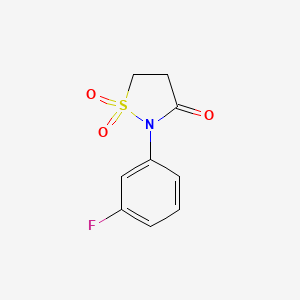
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine
Descripción general
Descripción
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-EPFP, is an organic compound that has been studied for its potential applications in various scientific fields. As a cyclic amine, 3-EPFP is a versatile molecule that can be used in a variety of synthetic processes and has been studied for its potential use in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Fluorescent Sensors
A heteroatom-containing organic fluorophore demonstrated the phenomenon of aggregation-induced emission (AIE), which can be utilized as a fluorescent pH sensor in both solution and solid states. This property enables its application in chemosensing for detecting acidic and basic organic vapors, showcasing the compound's potential in sensor technologies (Yang et al., 2013).
Molecular Reactivity and Stability Studies
A study on a novel heterocycle-based molecule highlighted its potential in non-linear optics through first hyperpolarizability calculations. The investigation also included detailed reactive properties and stability in water, contributing to the development of new anti-cancerous drugs (Murthy et al., 2017).
Chemosensors for Metal Ions
Research on a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry revealed its application as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, indicating its use in environmental monitoring and analysis (Maity & Govindaraju, 2010).
Cathode-Modifying Layers in Polymer Solar Cells
Novel alcohol-soluble conjugated polymers with pyridine incorporated at side chains were developed as cathode interfacial layers for polymer solar cells, enhancing the power conversion efficiency and demonstrating the compound's utility in renewable energy technologies (Chen et al., 2017).
Supramolecular Aggregation
Studies on polysubstituted pyridines revealed their structure and supramolecular aggregation through various interactions, contributing to the understanding of molecular assembly and its implications in materials science (Suresh et al., 2007).
Propiedades
IUPAC Name |
3-(3-ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-16-12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWLSRHZLVRUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxyphenyl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
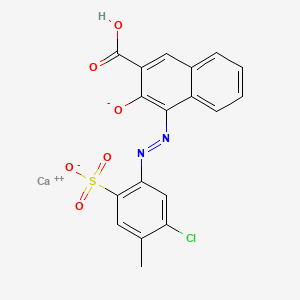

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)
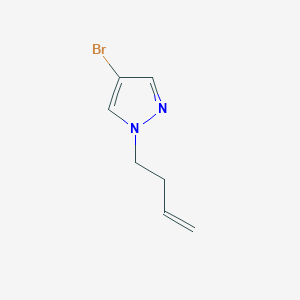


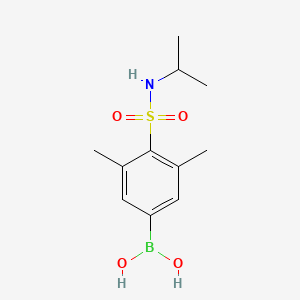
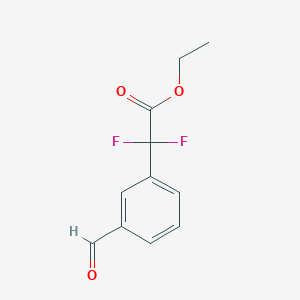
![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
